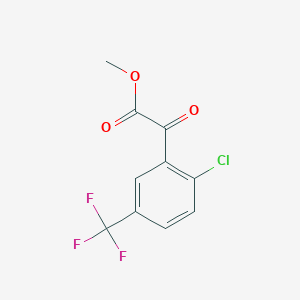

Methyl 2-(2-chloro-5-(trifluoromethyl)phenyl)-2-oxoacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-(2-chloro-5-(trifluoromethyl)phenyl)-2-oxoacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a trifluoromethyl group, a chloro group, and an ester functional group attached to a phenyl ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-chloro-5-(trifluoromethyl)phenyl)-2-oxoacetate typically involves the esterification of 2-(2-chloro-5-(trifluoromethyl)phenyl)-2-oxoacetic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions include refluxing the mixture of the acid and methanol for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency. The product is then purified by distillation or recrystallization to obtain the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-(2-chloro-5-(trifluoromethyl)phenyl)-2-oxoacetate can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and methanol in the presence of a strong acid or base.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux conditions.

Major Products Formed

Nucleophilic substitution: Substituted phenyl esters.

Reduction: Methyl 2-(2-chloro-5-(trifluoromethyl)phenyl)-2-hydroxyacetate.

Hydrolysis: 2-(2-chloro-5-(trifluoromethyl)phenyl)-2-oxoacetic acid and methanol.

Applications De Recherche Scientifique

Medicinal Chemistry

a. Anticancer Activity

Research has indicated that compounds similar to methyl 2-(2-chloro-5-(trifluoromethyl)phenyl)-2-oxoacetate exhibit anticancer properties. For instance, derivatives containing trifluoromethyl groups have shown enhanced cytotoxicity against various cancer cell lines, including pancreatic adenocarcinoma and epithelioid carcinoma. A study reported IC50 values of approximately 0.051 µM against BxPC-3 cells, indicating potent anticancer activity .

b. Inhibition of Enzymatic Pathways

The compound has also been investigated for its role in inhibiting specific enzymatic pathways involved in tumor progression. It acts as an inhibitor of soluble guanylate cyclase, which is implicated in various signaling pathways related to cancer metastasis .

Material Science

a. Synthesis of Functional Materials

This compound serves as a precursor in the synthesis of advanced materials, including polymers and coatings with enhanced thermal stability and chemical resistance. Its unique trifluoromethyl group contributes to the hydrophobicity and durability of these materials .

b. Development of Fluorinated Polymers

Fluorinated compounds are essential in producing high-performance polymers used in electronics and aerospace applications. The incorporation of this compound into polymer matrices has been shown to improve their mechanical properties and thermal resistance .

Agricultural Applications

a. Pesticidal Activity

Preliminary studies suggest that this compound may possess pesticidal properties, potentially useful in developing new agrochemicals. The chlorinated and trifluoromethyl functionalities are known to enhance biological activity against various pests and pathogens .

Case Studies

Mécanisme D'action

The mechanism of action of Methyl 2-(2-chloro-5-(trifluoromethyl)phenyl)-2-oxoacetate depends on its application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors involved in inflammatory pathways. The trifluoromethyl group enhances the lipophilicity of the compound, allowing it to interact more effectively with biological membranes and molecular targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 2-(2-chloro-4-(trifluoromethyl)phenyl)-2-oxoacetate

- Methyl 2-(2-chloro-6-(trifluoromethyl)phenyl)-2-oxoacetate

- Methyl 2-(2-bromo-5-(trifluoromethyl)phenyl)-2-oxoacetate

Uniqueness

Methyl 2-(2-chloro-5-(trifluoromethyl)phenyl)-2-oxoacetate is unique due to the specific positioning of the chloro and trifluoromethyl groups on the phenyl ring, which can significantly influence its reactivity and interaction with other molecules. The trifluoromethyl group imparts high electronegativity and lipophilicity, making the compound more stable and enhancing its biological activity compared to similar compounds without this group.

Activité Biologique

Methyl 2-(2-chloro-5-(trifluoromethyl)phenyl)-2-oxoacetate is an organic compound classified as an ester, notable for its unique trifluoromethyl and chloro substituents on the phenyl ring. This compound has garnered interest in various fields, including pharmaceuticals and agrochemicals, due to its potential biological activities and applications.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C10H6ClF3O3

- Molecular Weight : 266.6038 g/mol

- CAS Number : 2095410-12-9

Synthesis

The synthesis typically involves the esterification of 2-(2-chloro-5-(trifluoromethyl)phenyl)-2-oxoacetic acid with methanol, often catalyzed by sulfuric or hydrochloric acid under reflux conditions. This process can be scaled in industrial settings using continuous flow reactors for better control and yield.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, potentially inhibiting specific enzymes or receptors involved in inflammatory pathways. The presence of the trifluoromethyl group enhances its lipophilicity, facilitating better interaction with biological membranes.

Research Findings

-

Pharmaceutical Applications :

- This compound is utilized as an intermediate in synthesizing pharmaceuticals, particularly those exhibiting anti-inflammatory and analgesic properties. Its structural characteristics may contribute to enhanced therapeutic efficacy.

-

Agrochemical Uses :

- It serves as a precursor for developing herbicides and insecticides, showcasing its versatility in agricultural applications.

- Toxicological Studies :

Case Study 1: Anti-inflammatory Properties

A study investigating the anti-inflammatory effects of similar esters revealed that compounds with trifluoromethyl groups exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. This suggests that this compound may exhibit comparable properties, warranting further investigation.

Case Study 2: Environmental Impact Assessment

Research focusing on the environmental degradation of organofluorine compounds highlighted the persistence of such chemicals in ecosystems. The breakdown products can be toxic to aquatic life, indicating a need for careful assessment of this compound's environmental impact .

Comparison of Biological Activities

Synthesis Conditions

| Reaction Type | Reagents Used | Conditions |

|---|---|---|

| Esterification | 2-(2-chloro-5-(trifluoromethyl)phenyl)-2-oxoacetic acid + Methanol | Acid catalyst, reflux |

| Nucleophilic Substitution | Nucleophiles (amines, thiols) | Aprotic solvent |

| Reduction | Lithium aluminum hydride | Dry ether |

Propriétés

IUPAC Name |

methyl 2-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF3O3/c1-17-9(16)8(15)6-4-5(10(12,13)14)2-3-7(6)11/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWBSKJWDWCFLQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C1=C(C=CC(=C1)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.